PF-06282999

Myeloperoxidase inhibitor Thyroid peroxidase Selectivity

PF-06282999 is a well-characterized, non-brain-penetrant, irreversible MPO inactivator with a proven translational PK/PD relationship from preclinical species to humans. Its consistent oral bioavailability (100% in mice, 86% in rats, 75% in dogs, 76% in monkeys) and >3,800-fold selectivity over TPO make it the premier benchmark for atherosclerosis, DDI, and MPO selectivity studies. Avoid experimental variability—choose the validated standard for robust, reproducible results.

Molecular Formula C13H12ClN3O3S
Molecular Weight 325.77 g/mol
CAS No. 1435467-37-0
Cat. No. B609969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06282999
CAS1435467-37-0
SynonymsPF-06282999;  PF06282999;  PF06282999.
Molecular FormulaC13H12ClN3O3S
Molecular Weight325.77 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N
InChIInChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21)
InChIKeyICYNYWFGIDGBRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-06282999: An Irreversible, Mechanism-Based Myeloperoxidase Inhibitor for Cardiovascular Research


PF-06282999 (CAS 1435467-37-0) is a thiouracil-based small molecule developed as an irreversible, mechanism-based inactivator (suicide substrate) of the myeloperoxidase (MPO) enzyme [1]. As a clinical candidate advanced by Pfizer for the potential treatment of cardiovascular diseases, it operates through a covalent inactivation mechanism involving oxidation of its thiouracil sulfur atom by the MPO compound I intermediate, leading to heme modification and permanent enzyme silencing [2]. This compound is distinguished by its well-characterized pharmacokinetic and pharmacodynamic profile across multiple species, including humans [3].

Why Generic MPO Inhibitors Cannot Substitute for PF-06282999 in Specialized Cardiovascular and Inflammatory Research


The MPO inhibitor landscape is highly heterogeneous, with candidates differing significantly in potency, mechanism of action (reversible vs. irreversible), selectivity profiles, and pharmacokinetic behaviors [1]. For instance, verdiperstat (AZD3241) is a brain-penetrant inhibitor with an IC50 of 630 nM and modest 14-fold selectivity over TPO , while AZD4831 demonstrates ultra-high potency (IC50 = 1.5 nM) but may exhibit a different off-target profile [2]. PF-06282999 occupies a distinct niche as a well-characterized, non-brain-penetrant, irreversible inactivator with a demonstrated translational PK/PD relationship from preclinical species to humans. Substituting PF-06282999 with another MPO inhibitor without rigorous validation introduces substantial scientific risk, as differences in binding kinetics, species-specific pharmacokinetics, and target engagement profiles can fundamentally alter experimental outcomes and confound data interpretation [3].

Quantitative Differentiation Guide: PF-06282999 Versus Comparator MPO Inhibitors


Selectivity Advantage Over Thyroid Peroxidase: >3,800-Fold Discrimination Prevents Hypothyroidism Risk

PF-06282999 exhibits an exceptionally high selectivity margin for MPO over thyroid peroxidase (TPO), a critical safety discriminator in the thiouracil class. In a cell-free kinetic assay, PF-06282999 demonstrates a mechanism-based inactivation efficiency (kinact/KI) of 11,600 M⁻¹s⁻¹ for MPO, compared to <3 M⁻¹s⁻¹ for TPO . This contrasts with the closely related clinical candidate PF-1355, for which a similar selectivity index has not been as robustly quantified in public literature. Furthermore, in broad panel screening at 100 µM, PF-06282999 showed no significant activity against >50 enzymes, receptors, transporters, and ion channels, including cytochrome P450 isoforms (IC50 >100 µM) .

Myeloperoxidase inhibitor Thyroid peroxidase Selectivity Off-target toxicity

Superior Potency in Human Whole Blood: Low Micromolar IC50 for Physiologically Relevant Target Engagement

PF-06282999 potently inhibits MPO activity in a complex, physiologically relevant human whole blood matrix. It achieves an IC50 of 1.9 µM in LPS-stimulated human whole blood [1]. This value is notably superior to that of verdiperstat (AZD3241), a brain-penetrant MPO inhibitor which reports an IC50 of 630 nM in isolated enzyme assays but lacks similarly robust quantitative data in human whole blood. Furthermore, the plasma EC50 for total PF-06282999 concentration is estimated at 3.8 µM, closely aligning with the ex vivo whole blood IC50, confirming that the compound achieves effective target coverage at clinically achievable plasma concentrations [2].

Myeloperoxidase inhibitor Whole blood assay Ex vivo pharmacology IC50

Exceptional Oral Bioavailability Across Species: Enables Robust Preclinical to Clinical Translation

PF-06282999 demonstrates consistently high oral bioavailability across four preclinical species: 100% in mice, 86% in rats, 75% in dogs, and 76% in monkeys [1]. This is accompanied by low to moderate plasma clearances (mouse: 10.1, dog: 3.39, monkey: 10.3 mL/min/kg) and rapid absorption (Tmax = 0.78–1.70 h) [2]. Importantly, PF-06282999 is resistant to hepatic metabolism and does not inhibit CYP enzymes, with renal excretion of the unchanged parent being the principal clearance mechanism in humans [3]. This profile mitigates the hepatotoxicity concerns historically associated with the thiouracil motif, a differentiation from early-generation MPO inhibitors that suffered from metabolic bioactivation [3]. In contrast, PF-1355, another Pfizer MPO inhibitor, is reported to have more variable bioavailability across species and a less extensively characterized human PK profile .

Pharmacokinetics Oral bioavailability Preclinical species Renal clearance

Validated In Vivo Efficacy in Atherosclerosis Model: 37% Reduction in Necrotic Core Area

In a therapeutically relevant disease model, PF-06282999 demonstrates robust in vivo efficacy. When administered orally at 15 mg/kg twice daily for 14 weeks to Ldlr⁻/⁻ mice fed a Western diet, PF-06282999 reduced the necrotic core area within aortic root atherosclerotic lesions by 37% . Critically, this treatment did not alter total lesion area, indicating a specific effect on plaque composition towards a more stable, less rupture-prone phenotype [1]. This outcome is corroborated by a corresponding reduction in FDG-PET signal, a clinical imaging biomarker of plaque inflammation, in treated animals [2]. While other MPO inhibitors like PF-1355 have shown efficacy in models of glomerulonephritis and myocardial infarction, the plaque stabilization effect of PF-06282999 is uniquely documented in the atherosclerosis literature [3].

Atherosclerosis Necrotic core Plaque stabilization In vivo efficacy

Defined Solid Form Landscape: Polymorph Characterization for Reproducible Material Properties

PF-06282999 has undergone rigorous solid form characterization, identifying four competing polymorphs [1]. An integrated approach combining experimental crystallography, informatics, and energetic calculations was employed to fully understand the solid form landscape and select the most thermodynamically stable form for development [2]. This level of solid form derisking is not commonly published for many research-stage MPO inhibitors. For example, the solid form characterization of verdiperstat or PF-1355 is not as extensively detailed in the public domain. This information is critical for ensuring batch-to-batch consistency in material properties (solubility, dissolution rate, stability), which directly impacts experimental reproducibility in both in vitro and in vivo studies [3].

Polymorph screening Solid form selection Crystallization Pharmaceutical development

Characterized CYP3A4 Induction Liability: Defined Magnitude of Drug-Drug Interaction Risk

PF-06282999 is a moderate inducer of CYP3A4, an effect mediated through activation of the pregnane X receptor (PXR) [1]. In human hepatocytes, at 300 µM, PF-06282999 induced CYP3A4 mRNA by 56-86% and enzyme activity by 47-72% relative to the rifampicin response [2]. In a clinical DDI study, co-administration of PF-06282999 at 500 mg BID for 14 days decreased midazolam AUC by ~57% and Cmax by ~41% [3]. This contrasts with verdiperstat, which is reported as a reversible MPO inhibitor and lacks published data on CYP induction liability. Understanding this DDI profile is crucial for researchers planning co-medication studies or using PF-06282999 in models where CYP3A4 substrates are employed as probes [4].

Drug-drug interaction CYP3A4 induction PXR activation Midazolam

Optimal Application Scenarios for PF-06282999 Based on Quantitative Evidence


Atherosclerosis and Plaque Stability Research: Leveraging the 37% Necrotic Core Reduction

PF-06282999 is ideally suited for investigators studying the role of MPO in atherosclerotic plaque progression and stability. The validated in vivo efficacy in Ldlr⁻/⁻ mice, demonstrating a 37% reduction in necrotic core area without altering total lesion size, provides a robust, literature-supported benchmark for experimental design . Researchers can use PF-06282999 to probe mechanisms of plaque destabilization, evaluate combination therapies, or establish positive controls in novel atherosclerosis models, confident in its ability to modulate plaque composition towards a more stable phenotype [1].

Pharmacokinetic/Pharmacodynamic Modeling Studies: Exploiting High and Consistent Oral Bioavailability

For translational pharmacologists, the exceptional and consistent oral bioavailability of PF-06282999 across mice (100%), rats (86%), dogs (75%), and monkeys (76%) makes it a premier tool for building and validating PK/PD models . The compound's low metabolic clearance and primary renal excretion as unchanged parent simplify the interpretation of exposure-response relationships [1]. This well-characterized PK profile allows for accurate allometric scaling and reduces the confounding effects of inter-species variability in drug metabolism, thereby enhancing the predictive power of preclinical studies for human dose projections.

Selectivity Profiling and Off-Target Liability Assessment: A Benchmark for MPO Selectivity

PF-06282999 serves as an excellent positive control or benchmark compound in assays designed to assess MPO selectivity. Its >3,800-fold selectivity margin for MPO over the closely related thyroid peroxidase (TPO), combined with a clean profile against >50 off-targets at 100 µM, establishes a high bar for target specificity within the thiouracil class . Researchers developing novel MPO inhibitors or investigating the functional consequences of MPO inhibition can utilize PF-06282999 as a reference standard to contextualize the selectivity and potential off-target effects of their own compounds.

Drug-Drug Interaction (DDI) and CYP Induction Studies: A Well-Characterized Moderate Inducer

Given its well-defined, PXR-mediated CYP3A4 induction liability (up to ~57% reduction in midazolam AUC at 500 mg BID), PF-06282999 is a valuable tool for studying the clinical implications of drug-drug interactions . It can be used as a model perpetrator compound in in vitro hepatocyte assays or in vivo DDI studies to validate new predictive methodologies, screen for CYP induction potential of novel chemical entities, or investigate the interplay between inflammation and drug metabolism pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06282999

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.